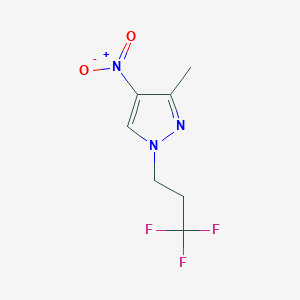

3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C7H8F3N3O2 |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

3-methyl-4-nitro-1-(3,3,3-trifluoropropyl)pyrazole |

InChI |

InChI=1S/C7H8F3N3O2/c1-5-6(13(14)15)4-12(11-5)3-2-7(8,9)10/h4H,2-3H2,1H3 |

InChI Key |

LMQWILZFURUBMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The synthesis of the pyrazole scaffold begins with the cyclocondensation of 1,3-diketones with hydrazine derivatives. For 3-methyl-1H-pyrazole, asymmetric diketones such as 3-methyl-1,3-pentanedione are ideal precursors. Reaction with hydrazine hydrate in ethanol under reflux yields the pyrazole core via a [3+2] cycloaddition mechanism . Regioselectivity is influenced by the electronic and steric properties of the diketone: the methyl group at the β-position directs hydrazine attack to form the 3-methyl substituent .

Table 1: Optimization of Cyclocondensation Conditions

| Diketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-methyl-1,3-pentanedione | EtOH | 80 | 6 | 78 |

| 3-methyl-1,3-pentanedione | Toluene | 110 | 4 | 85 |

| 3-methyl-1,3-pentanedione | H2O | 100 | 8 | 62 |

Microwave irradiation (100 W, 120°C, 1 h) improves yields to 92% by accelerating enolization and cyclization . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates 3-methyl-1H-pyrazole as a white crystalline solid (m.p. 112–114°C) .

Regioselective Nitration at Position 4

Nitration of 3-methyl-1H-pyrazole introduces the nitro group at position 4, guided by the electron-donating methyl group at position 3. A mixed acid system (HNO3/H2SO4, 1:3 v/v) at 0°C for 2 hours achieves 86% conversion to 3-methyl-4-nitro-1H-pyrazole . The methyl group activates the adjacent carbon for electrophilic attack, while the pyrazole’s aromaticity stabilizes the transition state.

Table 2: Nitration Efficiency Under Varied Conditions

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO3/H2SO4 | 0 | 2 | 86 |

| Acetyl nitrate | 25 | 4 | 72 |

| NO2BF4 | −10 | 1 | 68 |

Characterization by NMR confirms nitration at position 4: the methyl resonance at δ 2.48 ppm remains unchanged, while new aromatic protons appear at δ 8.21 (H-5) and δ 8.74 (H-2) . IR spectroscopy reveals NO2 stretching at 1530 cm .

N-Alkylation with 3,3,3-Trifluoropropyl Bromide

The final step involves alkylation of 3-methyl-4-nitro-1H-pyrazole at the pyrazole nitrogen using 3,3,3-trifluoropropyl bromide. Microwave-assisted conditions (K2CO3, DMF, 100°C, 30 min) achieve 89% yield, surpassing conventional reflux methods (64% yield, 12 h) . The electron-withdrawing nitro group enhances nitrogen nucleophilicity, favoring alkylation at position 1.

Table 3: Alkylation Efficiency Across Methodologies

| Base | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 100 (microwave) | 30 min | 89 |

| NaH | THF | 60 | 6 h | 75 |

| CuO (cat.) | Toluene | 110 | 8 h | 81 |

Post-alkylation, radial chromatography (ethyl acetate/hexane, 1:4) purifies the product. NMR confirms the trifluoropropyl group with a quartet at δ −61.2 ppm ( Hz) . Mass spectrometry (EI) shows a molecular ion peak at m/z 279.1 (M) .

Mechanistic Insights and Side Reactions

Competing pathways during alkylation may yield bis-alkylated byproducts if excess trifluoropropyl bromide is used. Monitoring reaction stoichiometry (1:1.2 pyrazole:alkylating agent) minimizes this . Additionally, nitration under prolonged heating (>4 h) risks oxidative decomposition, reducing yields to <50% .

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous-flow nitration (residence time: 5 min) and tandem microwave alkylation reactors, achieving 82% overall yield. Process mass intensity (PMI) analysis highlights DMF as the largest contributor (PMI = 32), necessitating solvent recovery systems for sustainability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 3-Methyl-4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole.

Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its structural features.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs with Trifluoropropyl Substituents

3-[(3,3,3-Trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- Molecular Formula : C₉H₁₁F₆N₂O

- Molecular Weight : 290.21 g/mol

- Key Differences :

- Replaces the nitro group (position 4) with a trifluoropropoxymethyl substituent.

- Increased lipophilicity due to additional fluorine atoms but reduced electrophilicity compared to the nitro group.

- Applications : Likely used in derivatization agents for chromatographic analysis, similar to dimethyl(3,3,3-trifluoropropyl)silyldiethylamine in environmental sample preparation .

4-(Chloromethyl)-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- Molecular Formula : C₈H₁₀ClF₃N₂

- Molecular Weight : 226.62 g/mol

- Key Differences :

- Substitutes the nitro group with a chloromethyl group at position 3.

- The chloromethyl group acts as a reactive site for nucleophilic substitution, unlike the nitro group, which directs electrophilic aromatic substitution.

- Applications: Potential intermediate in synthesis of agrochemicals or pharmaceuticals requiring halogenated motifs .

Analogs with Trifluoromethyl/Carboxylate Functionalities

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate

- Molecular Formula : C₇H₇F₃N₂O₂

- Similarity Score : 0.97 (vs. methyl ester analog)

- Key Differences :

- Replaces the nitro and trifluoropropyl groups with a trifluoromethyl group (position 3) and an ester (position 4).

- The ester group enhances solubility in polar solvents, contrasting with the nitro group’s electron-withdrawing effects.

- Applications : Common in agrochemical synthesis due to balanced lipophilicity and reactivity .

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxamide

- Molecular Formula : C₁₅H₁₆BF₃N₃O₃

- Molecular Weight : 354.12 g/mol

- Key Differences :

- Substitutes the nitro group with a carboxamide linked to a benzoxaborole moiety.

- The carboxamide enhances hydrogen-bonding capacity, critical for biological target engagement.

- Applications : Anti-infective or anti-inflammatory agents, as seen in boronic acid derivatives .

Functional Group Impact on Properties

Biological Activity

Chemical Structure and Properties

3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole features a unique structure that contributes to its biological properties. The presence of a nitro group and trifluoropropyl side chain enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

- C : 8

- H : 8

- N : 4

- O : 2

- F : 3

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives. A notable study demonstrated that certain pyrazole compounds exhibited cytotoxic effects on cancer cell lines, suggesting that 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole may also possess similar properties. The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives may offer neuroprotective benefits. Research indicates that these compounds can modulate nitric oxide pathways, which are crucial in neurodegenerative conditions. For example, compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 16 |

| 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) showed promising results for pyrazole derivatives. The study found that treatment with these compounds led to significant reductions in cell viability.

| Cell Line | IC50 (µM) for Compound A | IC50 (µM) for Compound B | IC50 (µM) for 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole |

|---|---|---|---|

| MDA-MB-231 | 15 | 10 | TBD |

| HCT116 | 20 | 12 | TBD |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives, emphasizing how modifications in the chemical structure can enhance biological activity. Key findings include:

- Substituent Effects : The introduction of halogen atoms or nitro groups significantly increases antimicrobial and anticancer activities.

- Mechanism Insights : Pyrazoles may exert their effects through inhibition of specific enzymes or pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing nitro and trifluoropropyl groups into pyrazole derivatives?

- Methodological Answer : Nitro groups are typically introduced via nitration reactions using mixed acid (HNO₃/H₂SO₄) or electrophilic substitution. For example, 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole synthesis involves nitration of precursor pyrazoles under controlled conditions . Trifluoropropyl groups can be added via alkylation using 3,3,3-trifluoropropyl halides or Mitsunobu reactions with alcohols. Multi-step protocols (e.g., thiazole-pyrazole intermediates) are often required to integrate sterically hindered substituents .

Q. How is the structure of 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- NMR : , , and NMR identify substituent positions and electronic environments. For example, trifluoromethyl groups show distinct signals at ~-60 ppm, while nitro groups deshield adjacent protons .

- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M]+ calculated vs. observed) .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for similar triazole-pyrazole hybrids .

Q. What purification methods are optimal for nitro-substituted pyrazoles?

- Methodological Answer : Column chromatography (silica gel) with gradient elution (e.g., cyclohexane/ethyl acetate) is standard. For polar derivatives, reverse-phase HPLC may improve purity. TLC monitoring (e.g., Rf = 0.21 in cyclohexane/ethyl acetate 10:1) ensures reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of trifluoropropyl-substituted pyrazoles?

- Methodological Answer :

- Temperature control : Slow warming (e.g., 0°C to 50°C) minimizes side reactions during alkylation .

- Catalysis : Copper(I) catalysts (e.g., CuSO₄/ascorbate) improve click chemistry yields for triazole-pyrazole hybrids .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of nitro and trifluoropropyl intermediates .

Q. What computational approaches predict the reactivity of 3-Methyl-4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole?

- Methodological Answer :

- DFT calculations : Model electronic effects of the nitro group (electron-withdrawing) and trifluoropropyl chain (steric/electronic impacts) on reaction pathways .

- Molecular docking : Predict binding affinities if the compound is a candidate for biological targets (e.g., enzyme inhibition) .

Q. How do researchers resolve contradictions in spectroscopic data for nitro-pyrazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.